molecular formula C10H22ClNO4 B3040496 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride CAS No. 2098500-69-5

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride

Cat. No.: B3040496
CAS No.: 2098500-69-5
M. Wt: 255.74
InChI Key: XSFSGLLUAPLBAX-UHFFFAOYSA-N
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Description

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is a chemical compound with the molecular formula C10H22ClNO4 and a molecular weight of 255.7. It is also known by its IUPAC name, tert-butyl 2-[2-(2-azaniumylethoxy)ethoxy]acetate chloride. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is employed in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride can be compared with similar compounds such as:

    Fmoc-8-amino-3,6-dioxaoctanoic acid: Another compound with similar structural features used in peptide synthesis.

    8-Amino-3,6-dioxaoctanoic acid: The non-esterified form of the compound, used in various chemical applications. The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which provide distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4.ClH/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11;/h4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSGLLUAPLBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098500-69-5
Record name tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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